molecular formula C17H15N3O2S B5614128 3-[(1,3-benzodioxol-5-ylmethyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole

3-[(1,3-benzodioxol-5-ylmethyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole

Cat. No. B5614128
M. Wt: 325.4 g/mol
InChI Key: GNRDOSDAWZCYSK-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. They exhibit antifungal, antidepressant, anticancer, and anti-inflammatory properties, among others. The introduction of substituents like the 1,3-benzodioxol-5-ylmethyl)thio group into the 1,2,4-triazole core can significantly influence the molecule's chemical and physical properties, potentially leading to novel applications.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions and the treatment of precursor compounds with various reagents. For example, the synthesis of related compounds has been achieved by treating amino-triazole-thione with different aldehydes or by reacting chloronitrile with phenylmethanols in the presence of propanol and NaOH (А. Rud, A. Kaplaushenko, Y. Kucheryavyi, 2016).

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The study of 1,2,4-triazole derivatives is an active area of research due to their potential biological activities. Future research could explore the synthesis, characterization, and biological testing of this compound .

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-4-methyl-5-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-20-16(13-5-3-2-4-6-13)18-19-17(20)23-10-12-7-8-14-15(9-12)22-11-21-14/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRDOSDAWZCYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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